Benzamide, 4-bromo-N-(4,5-dihydro-2-thiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-bromo-N-(4,5-dihydro-2-thiazolyl)- is a compound that features a benzamide core substituted with a bromine atom and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-bromo-N-(4,5-dihydro-2-thiazolyl)- typically involves the reaction of 4-bromobenzoyl chloride with 2-aminothiazoline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-bromo-N-(4,5-dihydro-2-thiazolyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiazoles.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry
In chemistry, Benzamide, 4-bromo-N-(4,5-dihydro-2-thiazolyl)- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development .
Industry
In the industrial sector, Benzamide, 4-bromo-N-(4,5-dihydro-2-thiazolyl)- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of Benzamide, 4-bromo-N-(4,5-dihydro-2-thiazolyl)- involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of their activity. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the interaction with the target .
Comparison with Similar Compounds
Similar Compounds
Benzamide, 2-bromo-N-(4-chlorophenyl)-N-hydroxy-: This compound has a similar benzamide core but with different substituents, leading to different chemical and biological properties.
4-Bromobenzamide: A simpler compound with only a bromine substituent on the benzamide core.
4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Another similar compound with a pyridine ring instead of a thiazole ring.
Uniqueness
Benzamide, 4-bromo-N-(4,5-dihydro-2-thiazolyl)- is unique due to the presence of the thiazole ring, which imparts distinct chemical reactivity and biological activity. The combination of the bromine atom and the thiazole ring allows for diverse interactions with molecular targets, making it a versatile compound in various applications .
Properties
CAS No. |
72225-20-8 |
---|---|
Molecular Formula |
C10H9BrN2OS |
Molecular Weight |
285.16 g/mol |
IUPAC Name |
4-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H9BrN2OS/c11-8-3-1-7(2-4-8)9(14)13-10-12-5-6-15-10/h1-4H,5-6H2,(H,12,13,14) |
InChI Key |
VSOYURKABNGYPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.